Aspirin-d4

Description

Properties

IUPAC Name |

2-acetyloxy-3,4,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675533 | |

| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97781-16-3 | |

| Record name | 2-(Acetyloxy)(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Aspirin-d4 and its chemical structure

Aspirin-d4 is the deuterated analog of acetylsalicylic acid (Aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID). In this compound, four hydrogen atoms on the phenyl ring of the aspirin molecule are replaced by deuterium atoms. This isotopic labeling makes it an invaluable tool in analytical and research settings, particularly in pharmacokinetic and metabolic studies, without significantly altering its chemical or biological properties.

Core Applications and Significance

The primary application of this compound is as an internal standard for the quantification of aspirin in biological matrices using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Its nearly identical chemical behavior to unlabeled aspirin ensures that it experiences similar extraction, derivatization, and ionization efficiencies during analysis. However, its increased mass allows it to be distinguished from the endogenous or administered unlabeled drug, enabling precise and accurate quantification.[3]

Deuterium labeling has gained significant attention in drug development for its potential to influence the pharmacokinetic and metabolic profiles of drugs.[4] Stable isotope-labeled compounds like this compound are crucial for conducting detailed dose-related pharmacokinetic studies in humans, offering superior sensitivity compared to methods like HPLC.[5]

Chemical Structure and Properties

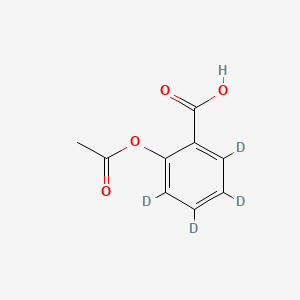

This compound, also known by its chemical name 2-Acetoxybenzoic-3,4,5,6-d4 acid, consists of a benzene ring deuterated at the 3, 4, 5, and 6 positions, with an attached carboxylic acid group and an acetyl ester group.[6][7]

The chemical structure of this compound is illustrated below, highlighting the positions of the four deuterium (D) atoms on the aromatic ring.

Caption: Chemical structure of this compound (2-Acetoxybenzoic-3,4,5,6-d4 acid).

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₉H₄D₄O₄ | [2][7] |

| Molecular Weight | 184.2 g/mol | [2] |

| CAS Number | 97781-16-3 | [1][2] |

| Appearance | White to Off-White Crystalline Solid | [8][9] |

| Purity | ≥95% | [2] |

| Solubility | DMF: >30 mg/mlDMSO: > 41 mg/mlEthanol: > 80 mg/mlPBS (pH 7.2): > 2.7 mg/ml | [2] |

| m/z (ASA-d4) | 183.0 | [10] |

| m/z Fragment (ASA-d4) | 141.0 | [10] |

| m/z (SA-d4) | 141.0 | [10] |

| m/z Fragment (SA-d4) | 97.0 | [10] |

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from salicylic acid through a process involving catalytic exchange followed by acetylation.[5] The general workflow for this synthesis is outlined below.

Caption: General workflow for the synthesis of this compound.

Quantification of Aspirin in Plasma using LC-MS/MS

This protocol describes a typical method for quantifying aspirin concentrations in human plasma using this compound as an internal standard.

1. Preparation of Stock Solutions and Standards:

-

Prepare a 1 mg/mL stock solution of Aspirin and this compound in a suitable solvent like methanol.

-

Create a series of working standard solutions of Aspirin at various concentrations through serial dilution of the stock solution.

-

Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 100 ng/mL).

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to separate aspirin and its metabolite, salicylic acid, from matrix components.

-

-

Mass Spectrometry (MS/MS):

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Aspirin to this compound against the concentration of the standards.

-

Determine the concentration of Aspirin in the plasma samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the experimental workflow for a pharmacokinetic study using this compound.

Caption: Workflow for a typical pharmacokinetic study using this compound.

Metabolic Pathway

Aspirin is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, salicylic acid.[11] This metabolic conversion is primarily carried out by esterases in the stomach, intestinal mucosa, blood, and liver.[11] this compound undergoes the same metabolic pathway, yielding salicylic acid-d4.

Caption: Parallel metabolic pathways of Aspirin and this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. scbt.com [scbt.com]

- 8. Acetylsalicylic Acid-d4 | CymitQuimica [cymitquimica.com]

- 9. allmpus.com [allmpus.com]

- 10. researchgate.net [researchgate.net]

- 11. Aspirin – Pharmacokinetics [sepia2.unil.ch]

An In-Depth Technical Guide to the Synthesis and Isotopic Purity of Aspirin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Aspirin-d4 (Acetylsalicylic acid-d4). This deuterated analog of aspirin is a valuable tool in pharmacokinetic studies, metabolic research, and as an internal standard in quantitative analytical methods. This document details the primary synthetic routes, experimental protocols for synthesis and purification, and analytical methodologies for determining isotopic enrichment and purity.

Introduction to this compound

This compound is a stable isotope-labeled version of acetylsalicylic acid where four hydrogen atoms on the phenyl ring are replaced with deuterium atoms. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties, making it an ideal internal standard for mass spectrometry-based quantification of aspirin in biological matrices.[1] The use of deuterated standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of analytical methods.

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound: the acetylation of deuterated salicylic acid and the direct hydrogen-deuterium (H/D) exchange on aspirin.

Synthesis via Catalytic Deuteration of Salicylic Acid followed by Acetylation

This is a common and effective method for producing this compound with high isotopic enrichment. The process involves two main steps:

-

Catalytic Hydrogen-Deuterium Exchange of Salicylic Acid: The aromatic protons of salicylic acid are exchanged with deuterium from a deuterium source, typically deuterium oxide (D₂O), in the presence of a platinum catalyst.

-

Acetylation of Deuterated Salicylic Acid: The resulting deuterated salicylic acid is then acetylated using acetic anhydride to yield this compound.

Synthesis via Direct Hydrothermal Hydrogen-Deuterium Exchange on Aspirin

A more direct approach involves the H/D exchange directly on the aspirin molecule. This method utilizes a hydrothermal autoclave to facilitate the exchange reaction under elevated temperature and pressure.

-

Hydrothermal H/D Exchange: Aspirin is dissolved in deuterium oxide with a platinum catalyst and heated in a sealed hydrothermal autoclave reactor. The optimized conditions of temperature, pressure, and time are crucial for achieving high deuterium incorporation.[2]

Data Presentation: Comparison of Synthetic Methods

While direct comparative studies are limited in publicly available literature, the following table summarizes expected outcomes based on the principles of each synthetic method and data from analogous reactions.

| Parameter | Method 1: Catalytic Deuteration & Acetylation | Method 2: Direct Hydrothermal H/D Exchange |

| Starting Material | Salicylic Acid | Aspirin |

| Typical Yield | 70-85% (for non-deuterated acetylation) | Potentially lower due to harsher conditions |

| Isotopic Purity | High, typically >98% | Dependent on optimized conditions |

| Key Reagents | Pt catalyst, D₂O, Acetic Anhydride | K₂PtCl₄, D₂O |

| Advantages | High isotopic purity, well-established methods | More direct, fewer synthetic steps |

| Disadvantages | Two-step process | Requires specialized equipment (hydrothermal autoclave) |

Experimental Protocols

Protocol for Synthesis of this compound via Catalytic Deuteration and Acetylation

Step 1: Catalytic Deuteration of Salicylic Acid

-

In a reaction vessel, dissolve salicylic acid in a suitable solvent.

-

Add a platinum catalyst (e.g., platinum on carbon, Pt/C).

-

Introduce deuterium oxide (D₂O) as the deuterium source.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to ensure complete H/D exchange on the aromatic ring.

-

After cooling, filter the catalyst and remove the solvent under reduced pressure to obtain deuterated salicylic acid.

-

Purify the deuterated salicylic acid by recrystallization.

Step 2: Acetylation of Deuterated Salicylic Acid

-

Place 2.0 g of dry deuterated salicylic acid in a 125-mL Erlenmeyer flask.

-

In a fume hood, carefully add 5.0 mL of acetic anhydride, followed by 5 drops of a catalyst such as concentrated sulfuric acid or phosphoric acid.

-

Gently swirl the flask to mix the reagents.

-

Heat the flask in a water bath at approximately 50-60°C for 10-15 minutes.

-

Allow the flask to cool to room temperature.

-

Cautiously add 20 mL of cold water to the mixture to hydrolyze the excess acetic anhydride.

-

Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath.

-

Collect the this compound crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold deionized water and allow them to dry.

Protocol for Synthesis of this compound via Direct Hydrothermal H/D Exchange

-

Dissolve 1.5 g of aspirin in 25 mL of deuterium oxide (D₂O) in a suitable vessel.

-

Add 0.1 g of potassium tetrachloroplatinate(II) (K₂PtCl₄) as the catalyst.

-

Transfer the solution to a hydrothermal autoclave reactor and seal it securely.

-

Heat the reactor to 170-180°C at a pressure of 150 psi for 120 minutes.[2]

-

Allow the reactor to cool completely to room temperature.

-

Collect the resulting this compound product.

-

Purify the product by recrystallization.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound as an internal standard. The primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for determining the isotopic distribution of this compound.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid). Create a series of dilutions for analysis.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor the following transitions:

-

Aspirin (unlabeled): m/z 179.0 → 137.0

-

This compound: m/z 183.0 → 141.0[3]

-

-

Data Analysis:

-

Acquire the mass spectra of the this compound sample.

-

Determine the peak areas for the molecular ions of Aspirin-d0, -d1, -d2, -d3, and -d4.

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

-

-

Quantitative Data from LC-MS/MS Analysis:

| Isotopologue | Expected m/z (M-H)⁻ | Relative Abundance (%) |

| Aspirin-d0 | 179.0 | < 1 |

| Aspirin-d1 | 180.0 | < 1 |

| Aspirin-d2 | 181.0 | < 2 |

| Aspirin-d3 | 182.0 | < 5 |

| This compound | 183.0 | > 95 |

Note: The relative abundances are illustrative and will vary depending on the success of the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the positions of deuterium labeling and can also provide quantitative information on the degree of deuteration.

¹H-NMR Spectroscopy:

-

Principle: In a ¹H-NMR spectrum of this compound, the signals corresponding to the aromatic protons (normally found between 7.0 and 8.2 ppm) will be significantly diminished or absent, confirming successful deuteration at these positions. The singlet for the methyl protons (around 2.3 ppm) and the carboxylic acid proton (around 11-12 ppm) should remain.

-

Procedure:

-

Dissolve a small amount of the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire the ¹H-NMR spectrum.

-

Integrate the remaining proton signals and compare them to the expected integration values to estimate the extent of deuteration.

-

²H-NMR (Deuterium) Spectroscopy:

-

Principle: ²H-NMR directly detects the deuterium nuclei. The spectrum will show signals at chemical shifts corresponding to the positions where deuterium has been incorporated.

-

Procedure:

-

Dissolve the this compound sample in a protonated solvent.

-

Acquire the ²H-NMR spectrum.

-

The presence of signals in the aromatic region confirms the successful deuteration of the phenyl ring. The relative integration of these signals can be used to assess the isotopic purity.[4]

-

Conclusion

The synthesis of this compound can be effectively achieved through either the catalytic deuteration of salicylic acid followed by acetylation or by direct hydrothermal H/D exchange on aspirin. The choice of method may depend on the available equipment and desired scale of synthesis. Rigorous analysis of the final product using LC-MS/MS and NMR spectroscopy is essential to confirm the isotopic purity and ensure its suitability for use as an internal standard in demanding quantitative applications. Commercially available this compound typically has an isotopic purity of greater than 95-97%.[1][5] Careful execution of the described protocols should allow for the synthesis of this compound with comparable purity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aspirin-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Aspirin-d4 (Acetylsalicylic-d4 acid), a deuterated analog of Aspirin. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows. The inclusion of deuterated internal standards like this compound is pivotal for enhancing the accuracy and reliability of pharmacokinetic and metabolic studies in drug development.

Core Properties of this compound

This compound is a stable isotope-labeled version of Aspirin, where four hydrogen atoms on the phenyl ring are replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Aspirin in biological matrices.[1][2]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Citations |

| Chemical Name | 2-(acetyloxy)-benzoic-2,3,4,5-d4 acid | [1] |

| Synonyms | Acetylsalicylic Acid-d4, ASA-d4 | [1][2][3] |

| Molecular Formula | C₉H₄D₄O₄ | [1][3] |

| Molecular Weight | 184.18 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline solid | [1][3][4] |

| Melting Point | 131-133 °C | [5] |

| Boiling Point | 321.39 °C at 760 mmHg | [5] |

| Density | 1.319 g/cm³ | [5] |

| Purity | ≥95% | [1] |

| CAS Number | 97781-16-3 | [1][2][3] |

Solubility and Storage

Proper dissolution and storage are critical for maintaining the integrity of this compound for use in analytical standards and experimental solutions.

| Solvent | Solubility | Citations |

| DMF | > 30 mg/mL | [1][2] |

| DMSO | > 41 mg/mL | [1][2] |

| Ethanol | > 80 mg/mL | [1][2] |

| PBS (pH 7.2) | > 2.7 mg/mL | [1][2] |

Storage Conditions: Stock solutions of this compound should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[2][3] Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] For long-term storage in powder form, it is stable for at least four years.[1] The material is stable under normal transport and use conditions but is incompatible with strong oxidizing agents.[6]

Mechanism of Action: COX Inhibition

This compound, like its non-deuterated counterpart, functions as a non-steroidal anti-inflammatory drug (NSAID) by irreversibly inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][7] This inhibition is achieved through the acetylation of a serine residue in the active site of the COX enzymes.[2][7] The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent platelet aggregator, which underlies aspirin's antithrombotic effects.[7][8] The inhibition of COX-2, which is often induced during inflammation, leads to reduced production of prostaglandins, thereby mediating its anti-inflammatory, analgesic, and antipyretic properties.[8][9]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

The synthesis of this compound is analogous to that of unlabeled Aspirin, involving the acetylation of deuterated salicylic acid.[10]

Materials:

-

Salicylic acid-d4

-

Acetic anhydride

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Ethanol

-

Deionized water

Procedure:

-

In a clean, dry Erlenmeyer flask, combine a measured amount of salicylic acid-d4 with an excess of acetic anhydride.[11][12]

-

Carefully add a few drops of concentrated sulfuric or phosphoric acid to catalyze the reaction.[11][12]

-

Gently heat the mixture in a water bath to facilitate the dissolution of the salicylic acid-d4 and promote the reaction.[12]

-

After the reaction is complete, cool the flask to room temperature.

-

Slowly add cold water to the mixture to hydrolyze any excess acetic anhydride and to precipitate the this compound product.[12]

-

Cool the mixture in an ice bath to maximize crystallization.[12]

-

Collect the crude this compound crystals by vacuum filtration.[12]

Purification by Recrystallization

Recrystallization is a standard procedure to purify the synthesized this compound, primarily to remove any unreacted salicylic acid-d4.[3]

Materials:

-

Crude this compound

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the crude this compound in a minimal amount of warm ethanol.[3]

-

Once fully dissolved, slowly add cold deionized water to the solution.[3]

-

Allow the solution to cool slowly to room temperature, which will induce the formation of pure this compound crystals, while impurities remain in the solution.[1]

-

To maximize the yield, place the flask in an ice bath to complete the crystallization process.[3]

-

Collect the purified crystals using vacuum filtration and allow them to dry.[3]

Purity Analysis: Ferric Chloride Test

A qualitative test using ferric chloride (FeCl₃) can be employed to detect the presence of phenolic hydroxyl groups, which are present in salicylic acid-d4 but not in this compound. A positive test, indicated by a purple coloration, suggests the presence of unreacted salicylic acid-d4.[6][13]

Procedure:

-

Prepare separate test tubes containing a few crystals of a salicylic acid standard, the crude this compound product, and the recrystallized this compound product.

-

Dissolve the crystals in a suitable solvent like ethanol.[3]

-

Add a few drops of a 1% ferric chloride solution to each test tube.[13]

-

Observe any color change. A purple color indicates the presence of salicylic acid. The absence of a color change in the recrystallized product suggests a high degree of purity.[3]

Quantitative Analysis by LC-MS/MS

This compound is commonly used as an internal standard for the accurate quantification of Aspirin in biological samples, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][15]

Sample Preparation:

-

To a plasma sample, add a known amount of this compound (internal standard).

-

To prevent hydrolysis of aspirin, immediately acidify the plasma sample.[15]

-

Perform protein precipitation by adding a solvent like acetonitrile.[16]

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

Chromatographic and Mass Spectrometric Conditions:

-

LC Column: A C18 reversed-phase column is typically used.[17]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing a modifier like formic acid is common.[17]

-

Ionization: Electrospray ionization (ESI) in negative ion mode is often employed.[18]

-

MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both Aspirin and this compound are monitored for quantification.[14][15]

Spectral Data

While detailed spectral data such as NMR and Mass Spectra are typically provided by the supplier, general characteristics can be inferred. The ¹H NMR spectrum of this compound will lack the signals corresponding to the aromatic protons present in unlabeled Aspirin. The mass spectrum will show a molecular ion peak at m/z 184, corresponding to the deuterated molecule.

This technical guide provides essential information on this compound for its effective use in research and development. The data and protocols herein are compiled from various scientific resources to ensure accuracy and relevance for the intended scientific audience.

References

- 1. ukessays.com [ukessays.com]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. azom.com [azom.com]

- 5. savemyexams.com [savemyexams.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. quora.com [quora.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. old.iupac.org [old.iupac.org]

- 14. researchgate.net [researchgate.net]

- 15. real.mtak.hu [real.mtak.hu]

- 16. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ugent.be [ugent.be]

The Gold Standard: Aspirin-d4 as an Internal Standard for Accurate Aspirin Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acetylsalicylic acid (aspirin) in biological matrices is paramount for pharmacokinetic studies, drug development, and clinical monitoring. Due to its inherent instability and susceptibility to hydrolysis into salicylic acid, precise measurement necessitates the use of a reliable internal standard. Aspirin-d4, a deuterated analog of aspirin, has emerged as the gold standard for this purpose, offering superior accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This technical guide provides a comprehensive overview of the application of this compound as an internal standard, detailing experimental protocols, quantitative data, and the underlying analytical principles.

The Rationale for Isotope-Labeled Internal Standards

An ideal internal standard should exhibit physicochemical properties nearly identical to the analyte of interest, co-elute during chromatographic separation, and experience similar ionization efficiency and matrix effects in the mass spectrometer. However, it must be distinguishable by the detector. This compound fulfills these criteria perfectly. Its deuterium labeling results in a mass shift of +4 atomic mass units (amu) compared to unlabeled aspirin, allowing for distinct detection in the mass spectrometer while maintaining virtually identical chromatographic behavior and extraction recovery. This co-elution and similar ionization response effectively compensate for variations in sample preparation and instrument performance, leading to highly reliable and reproducible quantification.

Experimental Protocols for Aspirin Analysis using this compound

The following sections outline a typical experimental workflow for the quantification of aspirin in human plasma using this compound as an internal standard.

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate bioanalysis. The primary goal is to efficiently extract aspirin and this compound from the plasma matrix while minimizing the co-extraction of interfering substances.

Materials:

-

Human plasma samples

-

This compound internal standard stock solution

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

tert-Butyl methyl ether (TBME)

-

Potassium fluoride (KF) solution (e.g., 450 mg/mL)

-

Centrifuge

-

Evaporator

Procedure:

-

Enzyme Inhibition: To prevent the enzymatic hydrolysis of aspirin in the plasma sample, an enzyme inhibitor is added. An aliquot of acidified human plasma (e.g., with 12% formic acid in a 10:1 volume ratio) is mixed with a potassium fluoride solution.[1]

-

Internal Standard Spiking: A known amount of this compound internal standard working solution is added to the plasma sample.

-

Protein Precipitation and Liquid-Liquid Extraction: Proteins are precipitated and the analytes are extracted from the plasma. This is often achieved by adding a solvent like acetonitrile or by a liquid-liquid extraction using a solvent such as tert-butyl methyl ether.[1] For instance, 2 mL of TBME can be added to the sample, followed by vortexing and shaking for 10 minutes.[1]

-

Centrifugation: The mixture is centrifuged (e.g., at 3,500 x g for 5 minutes at 4°C) to separate the organic layer containing the analytes from the aqueous layer and precipitated proteins.[1]

-

Evaporation: The supernatant (organic layer) is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The dried residue is reconstituted in a suitable solvent, typically the mobile phase used for LC-MS/MS analysis (e.g., Milli-Q water containing 0.2% acetic acid).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted sample is then injected into an LC-MS/MS system for separation and detection.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used for the separation of aspirin and its metabolites.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is typically employed.[2]

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: A small volume, typically 5-10 µL, of the reconstituted sample is injected.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is generally used for the analysis of aspirin and this compound.[2]

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both aspirin and this compound, ensuring high selectivity and sensitivity. The commonly monitored transitions are:

Quantitative Data and Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability. Key validation parameters are summarized in the table below, compiled from various studies utilizing this compound as an internal standard.

| Parameter | Aspirin | Salicylic Acid | Reference |

| Linearity Range (ng/mL) | 1 - 500 | 80 - 8,000 | [1] |

| 40 - 1,000 | - | [4] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 80 | [1] |

| 40 | - | [4] | |

| Precision (%RSD) | < 15% | < 15% | [1] |

| Accuracy (%Bias) | ± 15% | ± 15% | [1] |

| Recovery (%) | > 85% | > 85% | [1] |

Visualizing the Workflow and Underlying Mechanisms

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow, the fragmentation of aspirin and this compound, and the signaling pathway of aspirin's mechanism of action.

References

The Mechanism of Action of Deuterated Aspirin: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of deuterated aspirin, tailored for researchers, scientists, and professionals in drug development. By leveraging the deuterium kinetic isotope effect, deuterated aspirin presents a modified pharmacokinetic and pharmacodynamic profile compared to its non-deuterated counterpart. This document delves into the core principles of its action, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Mechanism of Action: Cyclooxygenase Inhibition

Aspirin, or acetylsalicylic acid, exerts its therapeutic effects primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Aspirin acetylates a serine residue in the active site of COX enzymes, thereby blocking their catalytic activity.[3]

-

COX-1 Inhibition: The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent promoter of platelet aggregation. This is the basis for aspirin's antiplatelet effect, which is crucial for the prevention of cardiovascular events.

-

COX-2 Inhibition: The inhibition of COX-2, which is often upregulated at sites of inflammation, leads to a reduction in the production of prostaglandins that mediate inflammation and pain.

The Role of Deuteration: The Kinetic Isotope Effect

The key difference in the mechanism of action of deuterated aspirin lies in the deuterium kinetic isotope effect (KIE) . The KIE is a phenomenon where the rate of a chemical reaction is altered when a hydrogen atom is replaced with its heavier isotope, deuterium.[4] In the case of aspirin, deuteration of the acetyl group leads to a significant KIE on its hydrolysis.

Aspirin is a prodrug that is rapidly hydrolyzed in the body to salicylic acid, which also possesses anti-inflammatory properties.[5] However, the acetylation of COX enzymes is carried out by the intact aspirin molecule. The hydrolysis of aspirin is a critical step that deactivates its acetylating ability. The deuterium kinetic isotope effect for the hydrolysis of aspirin has been determined to be 2.2.[6] This means that deuterated aspirin is hydrolyzed 2.2 times more slowly than standard aspirin.[6] This reduced rate of hydrolysis is attributed to the fact that the O-D bond is stronger and requires more energy to break than the O-H bond in the rate-determining step of the hydrolysis reaction.[6]

This slower hydrolysis has the potential to alter the pharmacokinetic and pharmacodynamic properties of aspirin, potentially leading to a longer duration of action and a different side-effect profile. While deuterated aspirin has been utilized as a tracer in pharmacokinetic studies, comprehensive in-vivo efficacy and comparative pharmacodynamic data are not extensively available in the public domain.[7]

Signaling Pathway of Aspirin Action

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of aspirin.

Caption: Prostaglandin synthesis pathway and aspirin's inhibitory effect.

The Deuterium Kinetic Isotope Effect Explained

The following diagram illustrates the concept of the kinetic isotope effect on the hydrolysis of aspirin.

Caption: The kinetic isotope effect on aspirin hydrolysis.

Quantitative Data

The following tables summarize key quantitative data related to the action of aspirin. Direct comparative data for the pharmacodynamics of deuterated versus non-deuterated aspirin is limited in publicly available literature.

Table 1: In Vitro COX Inhibition by Aspirin

| Enzyme | IC50 (μg/mL) |

| COX-1 | 5 |

| COX-2 | 210 |

| Source: MedChemExpress[8] |

Table 2: Kinetic Isotope Effect on Aspirin Hydrolysis

| Parameter | Value | Implication |

| Deuterium KIE (kH/kD) | 2.2 | Deuterated aspirin hydrolyzes 2.2 times slower than aspirin. |

| Source: Filo[6] |

Table 3: Pharmacokinetic Parameters of Aspirin (500 mg oral dose)

| Parameter | Acetylsalicylic Acid (ASA) | Salicylic Acid (SA) |

| Cmax (mg/L) | ||

| Plain Tablet | 5.8 ± 2.4 | 43.1 ± 11.2 |

| Effervescent | 13.1 ± 4.1 | 56.4 ± 11.1 |

| Tmax (h) | ||

| Plain Tablet | 0.58 (0.25-1.5) | 1.0 (0.5-3.0) |

| Effervescent | 0.33 (0.25-0.75) | 0.5 (0.25-1.25) |

| AUC (mg·h/L) | ||

| Plain Tablet | 4.8 ± 1.7 | 165.1 ± 45.4 |

| Effervescent | 6.7 ± 1.5 | 162.7 ± 34.1 |

| Data presented as geometric mean ± standard deviation for Cmax and AUC, and median (95% CI) for Tmax. Source: Influence of Differing Analgesic Formulations of Aspirin on Pharmacokinetic Parameters.[9] |

Experimental Protocols

Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This protocol outlines a method for screening potential COX inhibitors.

Materials:

-

COX Assay Buffer

-

COX Probe

-

COX Cofactor

-

COX-1 or COX-2 enzyme

-

Arachidonic Acid

-

Test inhibitors (e.g., deuterated aspirin)

-

96-well plate

-

Fluorometric plate reader

Procedure:

-

Inhibitor Preparation: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) and dilute to the desired concentration with COX Assay Buffer.

-

Reaction Setup:

-

Add diluted test inhibitor or assay buffer (for enzyme control) to the wells of a 96-well plate.

-

Prepare a master mix containing COX Assay Buffer, COX Probe, diluted COX Cofactor, and COX-1 or COX-2 enzyme.

-

Add the master mix to each well.

-

-

Initiation of Reaction: Add diluted arachidonic acid solution to each well to start the reaction.

-

Measurement: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at a constant temperature (e.g., 25°C) for 5-10 minutes.

-

Data Analysis: Calculate the slope of the linear range of the fluorescence curve for all samples. The percent relative inhibition is calculated as: % Inhibition = ((Slope_EC - Slope_S) / Slope_EC) * 100 where EC is the enzyme control and S is the sample with the inhibitor.

Experimental Workflow: COX Inhibition Assay

Caption: A typical workflow for a COX inhibition assay.

Aspirin Hydrolysis Rate Determination

This protocol describes a method to measure the rate of aspirin hydrolysis.[10][11][12]

Materials:

-

Aspirin or deuterated aspirin

-

Buffer solution of a specific pH (e.g., pH 7.4)

-

Spectrophotometer or HPLC

-

Water bath for temperature control

Procedure:

-

Solution Preparation: Prepare a stock solution of aspirin in a suitable solvent (e.g., ethanol).

-

Reaction Initiation: Add a small volume of the aspirin stock solution to a pre-heated buffer solution in a volumetric flask.

-

Sample Collection: At various time intervals, withdraw aliquots of the reaction mixture.

-

Analysis:

-

Spectrophotometry: The concentration of the hydrolysis product, salicylic acid, can be determined by measuring its absorbance at a specific wavelength (e.g., 298 nm).[12]

-

HPLC: Alternatively, the concentrations of both aspirin and salicylic acid can be measured using a validated HPLC method.

-

-

Data Analysis: The rate of hydrolysis can be determined by plotting the concentration of aspirin or salicylic acid against time. For a pseudo-first-order reaction, a plot of ln[Aspirin] versus time will be linear, and the rate constant (k) can be calculated from the slope.

Platelet Aggregation Assay

This protocol is used to assess the antiplatelet effect of aspirin.[13]

Materials:

-

Platelet-rich plasma (PRP) from blood samples

-

Platelet agonist (e.g., arachidonic acid, collagen)

-

Aggregometer

Procedure:

-

PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed.

-

Assay Setup: Place a cuvette with PRP in the aggregometer and allow it to equilibrate.

-

Agonist Addition: Add a platelet agonist to the PRP to induce aggregation.

-

Measurement: The aggregometer measures the change in light transmission through the PRP as platelets aggregate.

-

Data Analysis: The extent and rate of platelet aggregation are recorded. The inhibitory effect of aspirin is determined by comparing the aggregation response in PRP from a subject before and after aspirin administration.

Conclusion

The deuteration of aspirin introduces a significant kinetic isotope effect that slows its hydrolysis. This fundamental change has the potential to modify the drug's pharmacokinetic and pharmacodynamic profile, which may translate to altered efficacy and safety. While the foundational mechanism of COX inhibition remains the same, the prolonged presence of the active acetylating agent could offer therapeutic advantages. Further direct comparative studies are warranted to fully elucidate the clinical implications of deuterated aspirin.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Residual cyclooxygenase activity of aspirin-acetylated COX-2 forms 15R-prostaglandins that inhibit platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 5. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 6. The deuterium kinetic isotope effect for the hydrolysis of aspirin is 2.2.. [askfilo.com]

- 7. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. edu.rsc.org [edu.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. farm.ucl.ac.be [farm.ucl.ac.be]

- 13. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

Applications of Aspirin-d4 in Pharmaceutical Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin-d4, a deuterium-labeled analog of acetylsalicylic acid, serves as an indispensable tool in modern pharmaceutical research. Its primary application lies in its use as an internal standard for the quantitative analysis of aspirin and its principal metabolite, salicylic acid, in various biological matrices. The stable isotope label ensures that this compound exhibits nearly identical chemical and physical properties to its unlabeled counterpart, yet is distinguishable by mass spectrometry. This allows for precise and accurate quantification in complex biological samples by correcting for variability in sample preparation and instrument response. This guide provides a comprehensive overview of the applications of this compound, with a focus on its role in pharmacokinetic and metabolic studies. Detailed experimental protocols, quantitative data for bioanalytical methods, and visualizations of metabolic pathways and experimental workflows are presented to facilitate its effective implementation in a research setting.

Introduction: The Role of Stable Isotope Labeling in Drug Development

In the landscape of pharmaceutical research, the use of stable isotope-labeled compounds has revolutionized the field of bioanalysis. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently incorporated into drug molecules to create isotopologues that serve as ideal internal standards for mass spectrometry-based quantification.[1] The substitution of hydrogen with deuterium results in a minimal change to the physicochemical properties of the molecule, ensuring that the labeled and unlabeled compounds co-elute chromatographically and exhibit similar ionization efficiencies.[2] However, the mass difference allows for their distinct detection by a mass spectrometer, making them invaluable for correcting analytical variability. This compound, with four deuterium atoms incorporated into the phenyl ring of the salicylic acid moiety, is a prime example of such a tool.

Core Applications of this compound

The predominant use of this compound in pharmaceutical research is as an internal standard in bioanalytical methods, particularly for pharmacokinetic and metabolism studies.

Pharmacokinetic (PK) Studies

Pharmacokinetics, the study of how an organism affects a drug, involves the characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). Accurate measurement of drug concentrations in biological fluids like plasma and urine over time is critical. This compound is instrumental in the precise quantification of aspirin and its active metabolite, salicylic acid, in these studies.[3][4] By adding a known amount of this compound to each sample, researchers can accurately determine the concentration of the unlabeled drug, even with low doses of aspirin.[5]

Metabolic Studies

Aspirin is rapidly hydrolyzed in the body to salicylic acid, which is then further metabolized.[6] Understanding these metabolic pathways is crucial for evaluating a drug's efficacy and potential for drug-drug interactions. This compound, in conjunction with Salicylic acid-d4, allows for the reliable tracking and quantification of both the parent drug and its primary metabolite.[7]

Mechanistic Studies

Beyond its use as an internal standard, the deuterium label in this compound can be leveraged to investigate reaction mechanisms through the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and this difference can affect the rate of reactions where this bond is broken.[2] For instance, a deuterium kinetic isotope effect of 2.2 has been observed for the hydrolysis of aspirin, providing evidence that the ortho-carboxylate group acts as a general-base catalyst in this reaction.[3] This application, while less common than its use as an internal standard, highlights the versatility of deuterated compounds in fundamental pharmaceutical research.

Quantitative Data for Bioanalytical Methods

The use of this compound as an internal standard is central to the development of robust and reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The tables below summarize key quantitative parameters for the analysis of aspirin and salicylic acid.

Table 1: Mass Spectrometry Parameters for MRM Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Aspirin (ASA) | 179.0 | 137.0 | Negative |

| This compound (ASA-d4) | 183.0 | 141.0 | Negative |

| Salicylic Acid (SA) | 137.0 | 93.0 | Negative |

| Salicylic Acid-d4 (SA-d4) | 141.0 | 97.0 | Negative |

Data compiled from multiple sources, including[7].

Table 2: Typical Bioanalytical Method Validation Parameters

| Parameter | Aspirin (ASA) | Salicylic Acid (SA) |

| Linearity Range | 1 - 2000 ng/mL | 0.1 - 8 µg/mL |

| Lower Limit of Quantification (LLOQ) | 1 - 5 ng/mL | 50 - 80 ng/mL |

| Intra-day Precision (%CV) | < 9.3% | < 9.3% |

| Inter-day Precision (%CV) | < 7.0% | < 7.0% |

| Accuracy (%RE) | -8.3% to 9.6% | -6.6% to 6.8% |

Data represents a range of typical values from various validated methods.

Experimental Protocols

The following protocols are generalized examples for the quantification of aspirin and salicylic acid in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and high-throughput method for preparing plasma samples for LC-MS/MS analysis.

-

Aliquoting: In a microcentrifuge tube, add 250 µL of human plasma.

-

Internal Standard Spiking: Add 25 µL of a working solution of this compound (e.g., 4 µg/mL) and 25 µL of Salicylic acid-d4 (e.g., 10 µg/mL).

-

Precipitation: Add 700 µL of acetonitrile containing 0.1% formic acid. All steps should be performed in an ice bath to minimize enzymatic hydrolysis of aspirin.[7]

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS3, 150 x 3.0 mm, 3 µm particle size) is commonly used.[7]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid (e.g., 80:20, v/v) can be effective.[7]

-

Flow Rate: A typical flow rate is 0.2 - 1.0 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

-

Detection: Use the Multiple Reaction Monitoring (MRM) mode with the transitions specified in Table 1.

Visualizations

Metabolic Pathway of Aspirin

The following diagram illustrates the primary metabolic pathway of aspirin in the body.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a pharmacokinetic study utilizing this compound as an internal standard.

Conclusion

This compound is a critical reagent in pharmaceutical research, enabling the accurate and precise quantification of aspirin and its metabolites. Its role as an internal standard in LC-MS/MS-based bioanalysis is fundamental to the successful execution of pharmacokinetic and metabolic studies. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development. Furthermore, the potential application of this compound in mechanistic studies through the kinetic isotope effect underscores its broader utility in advancing our understanding of drug action. As analytical techniques continue to evolve in sensitivity and specificity, the use of stable isotope-labeled standards like this compound will remain a cornerstone of high-quality pharmaceutical research.

References

- 1. researchgate.net [researchgate.net]

- 2. The deuterium kinetic isotope effect for the hydrolysis of aspirin is 2.2.. [askfilo.com]

- 3. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of dosage form on aspirin kinetics: implications for acute cardiovascular use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The deuterium kinetic isotope effect for the hydrolysis of aspirin is 2.2.. [askfilo.com]

- 6. fagr.stafpu.bu.edu.eg [fagr.stafpu.bu.edu.eg]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

Aspirin-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aspirin-d4, a deuterated analog of acetylsalicylic acid. It is primarily intended for use as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving aspirin. This document outlines its chemical properties, provides a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the key signaling pathway of its non-deuterated counterpart, aspirin.

Core Data Presentation

For ease of reference, the fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 97781-16-3 | [1][2] |

| Molecular Formula | C₉H₄D₄O₄ | [1] |

| Molecular Weight | 184.18 g/mol | [3][4] |

| Synonyms | Acetylsalicylic Acid-d4, ASA-d4 | [1][3] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥95% | [1] |

Experimental Protocol: Quantification of Aspirin and Salicylic Acid in Human Plasma using this compound as an Internal Standard

This compound is a critical component in the bioanalysis of aspirin, serving as an internal standard to ensure the accuracy and precision of quantitative methods. The following is a detailed methodology for the simultaneous quantification of aspirin (acetylsalicylic acid, ASA) and its primary metabolite, salicylic acid (SA), in human plasma by LC-MS/MS.

Sample Preparation

To prevent the hydrolysis of aspirin by esterases, all sample processing should be conducted in an ice bath.[1]

-

To 250 µL of human plasma, add 25 µL of this compound (4 µg/mL) and 25 µL of Salicylic acid-d4 (10 µg/mL) as internal standards.[1]

-

Add 700 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.[1]

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

-

Transfer the supernatant to an analytical vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

An isotope dilution LC-MS/MS technique in negative multiple reaction monitoring (MRM) mode is employed for the determination of aspirin and salicylic acid.[1]

-

Chromatographic Separation: A key aspect of the method is the chromatographic separation of aspirin from salicylic acid to distinguish between salicylic acid generated in vivo and that produced from in-source fragmentation of aspirin.[1]

-

Mass Spectrometry Detection: The analysis is performed in the multiple reaction monitoring (MRM) mode. The specific mass transitions (m/z) monitored are:

Data Analysis

The concentration of aspirin and salicylic acid in the plasma samples is determined by comparing the peak area ratios of the analytes to their respective deuterated internal standards against a calibration curve.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for aspirin and a typical experimental workflow for its quantification.

Caption: Bioanalytical workflow for aspirin quantification.

Caption: Aspirin's mechanism of action via COX inhibition.

References

An In-depth Technical Guide to the Mass Spectrum of Aspirin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrum of Aspirin-d4 (Acetylsalicylic Acid-d4), a deuterated analog of aspirin widely utilized as an internal standard in quantitative mass spectrometric assays. This document details the fragmentation patterns, experimental protocols for analysis, and a visual representation of its mass spectrometric behavior.

Introduction

This compound, with the chemical formula C₉H₄D₄O₄ and a molecular weight of 184.2 g/mol , is an isotopically labeled version of aspirin where four hydrogen atoms on the phenyl ring are replaced with deuterium.[1] This isotopic labeling makes it an ideal internal standard for chromatographic and mass spectrometric analysis of aspirin, as it co-elutes with the analyte of interest but is distinguishable by its mass-to-charge ratio (m/z).[1] Understanding the mass spectrum of this compound is crucial for developing robust and accurate analytical methods in drug metabolism, pharmacokinetics, and other related fields.

Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is characterized by a distinct fragmentation pattern that is analogous to that of unlabeled aspirin. The primary fragmentation involves the loss of the acetyl group and subsequent cleavages of the salicylic acid moiety.

Quantitative Data

| Ion Description | Precursor Ion (m/z) | Fragment Ion (m/z) | Ionization Mode |

| Deprotonated Molecular Ion | - | 183.0 | ESI (-) |

| Loss of Acetyl Group (CH₂CO) | 183.0 | 141.0 | ESI (-) MS/MS |

| Salicylic acid-d4 fragment | 141.0 | 97.0 | ESI (-) MS/MS |

Note: The m/z values are for the deprotonated molecule [M-H]⁻ in negative ion mode. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 185.2.

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Spiking: For use as an internal standard, a known concentration of the this compound solution is spiked into the biological matrix (e.g., plasma, urine) containing the analyte (aspirin).

-

Protein Precipitation: To remove proteins from the biological matrix, a cold protein precipitation agent (e.g., acetonitrile with 0.1% formic acid) is added.[2]

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[2]

-

Supernatant Collection: The clear supernatant containing the analyte and internal standard is transferred to a new vial for LC-MS/MS analysis.[2]

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is typically used for the separation.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is commonly employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is standard.

-

Injection Volume: Typically 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) is the preferred method, often operated in the negative ion mode for acidic compounds like aspirin.

-

Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantitative analysis. The MRM transitions for this compound and its primary fragment are monitored.[2]

-

Gas Temperatures and Voltages: These parameters (e.g., nebulizer gas, drying gas, capillary voltage) are optimized to achieve the best signal intensity and stability.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathway of this compound in negative ion mode ESI-MS/MS.

Caption: Fragmentation pathway of this compound in negative ion ESI-MS/MS.

Conclusion

This technical guide has provided a detailed examination of the mass spectrum of this compound. The predictable fragmentation pattern, centered around the loss of the acetyl group, allows for its reliable use as an internal standard in quantitative bioanalytical methods. The provided experimental protocol offers a robust starting point for researchers developing and validating assays for aspirin and its metabolites. The visualization of the fragmentation pathway further clarifies the mass spectrometric behavior of this important analytical standard.

References

Methodological & Application

Application Note: Quantification of Aspirin in Human Plasma by LC-MS/MS using Aspirin-d4 as an Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aspirin (acetylsalicylic acid, ASA) in human plasma. The method utilizes Aspirin-d4 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode with negative ion electrospray ionization. The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and a low limit of quantification, making it suitable for pharmacokinetic and bioequivalence studies.

Introduction

Aspirin is a widely used nonsteroidal anti-inflammatory drug (NSAID) with analgesic, antipyretic, and antiplatelet properties. Accurate measurement of aspirin concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing bioequivalence of different formulations. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and throughput.[1][2] The use of a stable isotope-labeled internal standard like this compound is essential to compensate for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the reliable quantification of aspirin in human plasma.

Experimental

Materials and Reagents

-

Aspirin (analytical standard) and this compound (internal standard) were purchased from Sigma-Aldrich (St. Louis, MO, USA).[3]

-

HPLC-grade acetonitrile, methanol, and water were obtained from J.T. Baker (Deventer, The Netherlands).[3]

-

Formic acid (≥98%) and tert-butyl methyl ether (TBME) were procured from Merck Inc.[3]

-

Human plasma was obtained from a certified blood bank.

Instrumentation

-

LC System: Shimadzu Nexera X2 UHPLC system or equivalent.

-

Mass Spectrometer: SCIEX API 4000 triple quadrupole mass spectrometer or equivalent, equipped with a Turbo V™ ion source.[4]

-

Analytical Column: A reversed-phase C18 column (e.g., Inertsil ODS-4, 2.1 × 75 mm, 3 µm) was used for chromatographic separation.[3]

LC-MS/MS Conditions

The LC-MS/MS parameters were optimized for the sensitive and selective detection of aspirin and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Inertsil ODS-4 (2.1 x 75 mm, 3 µm)[3] |

| Mobile Phase A | 0.2% Formic acid in Water[3] |

| Mobile Phase B | 0.2% Formic acid in Acetonitrile[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Program | 0.0 min: 20% B, 4.0 min: 65% B, 4.1 min: 95% B, 5.0 min: 95% B, 5.1 min: 20% B, 6.0 min: 20% B |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| Curtain Gas | 30 psi[3] |

| Collision Gas | 3 psi[3] |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 400 °C[3] |

| Nebulizer Gas | 60 psi[3] |

| Auxiliary Gas | 60 psi[3] |

| MRM Transitions | |

| Aspirin (ASA) | m/z 179.0 → 137.0[3][6][7] |

| This compound (ASA-d4) | m/z 183.0 → 141.0[3][8] |

| Declustering Potential (DP) | -15 V[3] |

| Entrance Potential (EP) | -10 V[3] |

| Collision Energy (CE) | -10 V[3] |

| Collision Cell Exit Potential (CXP) | -4 V[3] |

Protocols

Preparation of Standard and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare primary stock solutions of aspirin (1 mg/mL) and this compound (1 mg/mL) in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of aspirin by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 10 ng/mL to 5000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound (100 ng/mL) by diluting the primary stock solution with the same diluent.

-

Calibration Standards: Prepare calibration standards by spiking 95 µL of blank human plasma with 5 µL of the appropriate aspirin working standard solution to obtain final concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.[3]

-

Quality Control Samples: Prepare QC samples at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 200 ng/mL), and high (HQC, 400 ng/mL) in the same manner as the calibration standards.[3]

Sample Preparation Protocol

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.[3]

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.[1]

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[1]

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (80% Mobile Phase A and 20% Mobile Phase B).[3]

-

Vortex for 1 minute to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Results and Discussion

Method Validation

The LC-MS/MS method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity | |

| Calibration Range | 1 - 500 ng/mL[3] |

| Correlation Coefficient (r²) | > 0.998[3] |

| Accuracy & Precision | |

| LQC (3 ng/mL) | Accuracy: 95.8%, Precision (CV%): 5.2% |

| MQC (200 ng/mL) | Accuracy: 102.1%, Precision (CV%): 3.8% |

| HQC (400 ng/mL) | Accuracy: 98.5%, Precision (CV%): 4.1% |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[3] |

| Accuracy at LLOQ | 105.3% |

| Precision at LLOQ | 6.7% |

| Recovery | |

| Aspirin | 88.4 - 91.1%[3] |

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL, with a correlation coefficient greater than 0.998.[3] The accuracy and precision for the QC samples were well within the acceptable limits of ±15% (±20% for LLOQ). The LLOQ was established at 1 ng/mL, providing sufficient sensitivity for pharmacokinetic studies.[3] The extraction recovery of aspirin from human plasma was consistent and high.[3]

Workflow Diagram

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Simultaneous Quantification of Aspirin, Its Metabolite Salicylic Acid, and Salvianolic Acid B in Human Plasma Using UPLC-MS/MS - ProQuest [proquest.com]

- 3. real.mtak.hu [real.mtak.hu]

- 4. Simultaneous Determination of Atorvastatin and Aspirin in Human Plasma by LC–MS/MS: Its Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro and in-vivo metabolism of different aspirin formulations studied by a validated liquid chromatography tandem mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Aspirin-d4 in Biological Matrices using Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of Aspirin-d4 (acetylsalicylic acid-d4), a deuterated internal standard for aspirin, in biological matrices such as plasma. The method utilizes gas chromatography-mass spectrometry (GC-MS) following derivatization to enhance volatility and thermal stability. Two effective derivatization techniques are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and extractive pentafluorobenzyl (PFB) esterification. This document outlines comprehensive procedures for sample preparation, derivatization, and GC-MS analysis, along with quantitative data and method validation parameters.

Introduction

Aspirin (acetylsalicylic acid) is a widely used nonsteroidal anti-inflammatory drug (NSAID). In pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification by mass spectrometry. Gas chromatography-mass spectrometry is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, the carboxylic acid moiety of aspirin makes it polar and less volatile, necessitating a derivatization step prior to GC-MS analysis. This protocol details two robust derivatization methods to improve the chromatographic properties of this compound for sensitive and reliable quantification.

Experimental Protocols

Two primary derivatization methods are presented: silylation with BSTFA and extractive pentafluorobenzylation.

Method 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This method converts the carboxylic acid group of this compound to its trimethylsilyl (TMS) ester, which is more volatile and suitable for GC-MS analysis.

1. Sample Preparation (Plasma)

-

To a 1.0 mL plasma sample, add a known amount of an appropriate internal standard if this compound is not being used as one.

-

Acidify the plasma sample to approximately pH 3 with 3 M HCl.

-

Perform a liquid-liquid extraction by adding 5 mL of an ether-dichloromethane (4:1, v/v) mixture.

-

Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

2. Derivatization Protocol

-

To the dried extract, add 25 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 25 µL of anhydrous pyridine (as a catalyst).[1]

-

Tightly cap the vial and heat at 65°C for 20-30 minutes in a heating block or oven to ensure the reaction goes to completion.[1]

-

Allow the vial to cool to room temperature before GC-MS injection.

Method 2: Extractive Pentafluorobenzyl (PFB) Esterification

This method derivatizes the carboxylic acid group with a pentafluorobenzyl group, which is highly electronegative and allows for sensitive detection using negative chemical ionization (NCI) mass spectrometry.

1. Sample Preparation and Derivatization

-

This method combines extraction and derivatization in a single step.

-

To a 100 µL plasma sample, add the internal standard.

-

Add a solution of pentafluorobenzyl (PFB) bromide as the derivatizing agent and tetrabutylammoniumhydrogen sulphate as an ion-pairing agent.[2]

-

The reaction is typically carried out in a biphasic system (e.g., aqueous sample and an organic solvent like toluene) under moderate heating (e.g., 60°C).[3]

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis. The following are typical parameters that can be optimized for your specific instrument and application.

Table 1: GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (purge activation time of 0.5 minutes) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 50°C, hold for 2 min, ramp to 110°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) for TMS derivatives; Negative Chemical Ionization (NCI) for PFB derivatives |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

| Detection Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) for this compound Derivatives

For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. The specific ions to be monitored depend on the derivatization method used.

-

TMS-Aspirin-d4: Based on the fragmentation of the non-deuterated TMS-aspirin, the molecular ion and key fragment ions are selected. For this compound, the masses of these ions will be shifted by +4 amu. The mass spectrum of the non-deuterated TMS derivative of aspirin (molecular weight 252.3 g/mol ) shows characteristic ions.[4][5] The corresponding ions for the d4-labeled derivative would be:

-

Quantifier Ion: m/z 256 (Molecular ion, [M]+)

-

Qualifier Ions: m/z 214 ([M-42]+, loss of ketene), m/z 168 ([M-42-46]+)

-

-

PFB-Aspirin-d4 (NCI mode): In negative chemical ionization, the PFB derivative readily loses the PFB group to form a stable carboxylate anion.

-

Primary Ion: m/z 183 ([M-PFB]-, corresponding to the deuterated acetylsalicylate anion)

-

Quantitative Data

The following table summarizes typical quantitative performance data for the GC-MS analysis of aspirin, which can be expected to be similar for this compound when used as an analyte.

Table 2: Summary of Quantitative Data

| Parameter | Value | Reference |

| Linearity Range | 2.0 - 400 ng/mL (for TMS derivative in plasma) | [6] |

| Limit of Detection (LOD) | 1.0 ng/mL (for TMS derivative in plasma) | [6] |

| Limit of Quantitation (LOQ) | 200 pg/mL (for PFB derivative in plasma) | [2] |

| Precision (%RSD) | < 8% (for PFB derivative) | [2] |

| Accuracy | Mean accuracy of 3.8% (for PFB derivative) | [2] |

Visualizations

Experimental Workflow

References

- 1. web.gps.caltech.edu [web.gps.caltech.edu]

- 2. Gas chromatographic-tandem mass spectrometric determination of acetylsalicylic acid in human plasma after oral administration of low-dose aspirin and guaimesal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aspirin, TMS derivative [webbook.nist.gov]

- 5. Aspirin, TMS derivative [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

Application Note: High-Throughput and Stabilized Sample Preparation for the Quantification of Aspirin-d4 in Human Plasma by LC-MS/MS

Abstract

This application note details a robust and reliable method for the preparation of human plasma samples for the quantitative analysis of Aspirin-d4 (acetylsalicylic acid-d4). Given the inherent instability of aspirin in biological matrices due to enzymatic hydrolysis, this protocol incorporates critical stabilization steps. The described methodology utilizes protein precipitation, a straightforward and effective technique for sample cleanup, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a deuterated internal standard essential for the accurate quantification of aspirin. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic and bioequivalence studies involving aspirin.

Introduction